2'-Deoxyribose-1'-phosphate can be derived from various biological sources, particularly through enzymatic processes involving nucleoside metabolism. It falls under the classification of nucleotides, which are the fundamental units of nucleic acids. Specifically, it is categorized as a deoxynucleotide, essential for DNA synthesis and repair mechanisms within living organisms.
The synthesis of 2'-deoxyribose-1'-phosphate can be achieved through several methodologies, primarily focusing on enzymatic reactions. A notable approach involves the use of deoxyriboaldolase, an enzyme that catalyzes the condensation of acetaldehyde with glyceraldehyde 3-phosphate to produce 2'-deoxyribose-5-phosphate. This compound can subsequently be phosphorylated to yield 2'-deoxyribose-1'-phosphate.
Recent studies have highlighted efficient enzymatic methods for synthesizing both α-D-ribose-1-phosphate and 2-deoxy-α-D-ribose-1-phosphate via phosphorolysis reactions using purine nucleoside phosphorylase. These methods yield high quantities of the desired products with minimal by-products, showcasing their potential for large-scale applications in biochemical research .
The molecular structure of 2'-deoxyribose-1'-phosphate consists of a five-carbon sugar backbone with a phosphate group attached to the first carbon. The chemical formula for 2'-deoxyribose-1'-phosphate is C₅H₁₁O₄P. The structure can be represented as follows:
In terms of stereochemistry, the compound exists in two anomeric forms (α and β), though the β-anomer is more prevalent in biological systems .
2'-Deoxyribose-1'-phosphate participates in several key biochemical reactions:
The enzymatic pathways involving deoxyriboaldolase and nucleoside phosphorylase are critical for both its synthesis and degradation, highlighting its role in nucleotide metabolism .
The mechanism of action for 2'-deoxyribose-1'-phosphate primarily revolves around its role as a substrate in nucleotide biosynthesis. When incorporated into DNA strands during replication, it provides the necessary backbone structure that supports base pairing with complementary nucleotides.
The enzymatic conversion processes involve specific enzymes that facilitate the transfer of phosphate groups or catalyze reactions leading to nucleotide formation. For instance, deoxyriboaldolase catalyzes the formation of this compound from simpler substrates while maintaining high specificity and efficiency .
2'-Deoxyribose-1'-phosphate exhibits several important physical and chemical properties:
These properties are critical for its function in biological systems, allowing it to participate effectively in metabolic pathways .
The applications of 2'-deoxyribose-1'-phosphate extend across various fields:
2'-Deoxyribose-1'-phosphate (dR1P) is a phosphorylated monosaccharide derivative integral to nucleotide metabolism. Its molecular formula is C~5~H~11~O~7~P, with a molar mass of 214.11 g/mol [1] [3]. The compound features a pentose sugar (2-deoxy-D-ribose) phosphorylated at the anomeric carbon (C1'), creating a high-energy phosphate ester bond. Stereochemically, 2'-deoxyribose belongs to the D-erythro-pentose series, characterized by specific chiral center configurations: C1' (anomeric carbon), C3', and C4' [3] [6]. In the Fischer projection, all hydroxyl groups reside on the same side, establishing the D-configuration [6].
Crystallographic analyses reveal that the furanose ring adopts non-planar conformations described by pseudorotation parameters. The predominant puckering modes include:
The anomeric carbon's stereochemistry defines α- versus β-configurations, fundamentally influencing the compound's biological reactivity. Nuclear magnetic resonance studies demonstrate restricted rotation around the C1'-O1P bond due to partial double-bond character of the phosphoester linkage, resulting in distinct dihedral angle preferences [7] [8].
Table 1: Molecular Properties of 2'-Deoxyribose-1'-phosphate
Property | Value/Characteristics | Method of Determination |
---|---|---|
Molecular formula | C~5~H~11~O~7~P | Mass spectrometry |
Molar mass | 214.11 g/mol | Calculated |
Anomeric carbon | C1' (chiral center) | X-ray crystallography |
Dominant ring conformers | C2'-endo, C3'-endo | NMR spectroscopy |
Phosphoester bond angle | 120° ± 15° (P–O–C1') | X-ray diffraction |
Bond length (P–O) | 1.60 Å | Crystallographic analysis |
In aqueous environments, dR1P exhibits complex tautomeric behavior with three dominant forms participating in dynamic equilibrium:
The equilibrium distribution is pH-dependent and influenced by temperature, ionic strength, and metal ion coordination. At physiological pH (7.4), the β-furanose anomer predominates (≈68%), followed by α-furanose (≈27%), with minor contributions from pyranose and linear forms [6]. Kinetic studies using ^1^H-NMR saturation transfer experiments reveal rapid interconversion between anomers (k~exchange~ = 10^2^-10^3^ s^-1^) but slower aldose-ketose tautomerism [2].
Table 2: Tautomeric Distribution of 2'-Deoxyribose-1'-phosphate in Aqueous Solution (25°C, pH 7.4)
Tautomeric Form | Population (%) | Notable Features |
---|---|---|
β-D-furanose | 68% | Biologically relevant configuration |
α-D-furanose | 27% | Higher energy state |
Pyranose forms | 4% | Stabilized at high concentrations |
Linear aldehyde | <1% | Reactive nucleophile; gateway to Maillard rxns |
Keto forms | Trace | Detectable only at elevated temperatures |
The stereochemical orientation at C1' creates distinct biochemical properties between α- and β-anomers:
Synthetic Accessibility:
Structural Parameters:
Biochemical Behavior:
Table 3: Characteristics of α- and β-Anomers of 2'-Deoxyribose-1'-phosphate
Property | α-Anomer | β-Anomer |
---|---|---|
Anomeric configuration | 1α, trans to C4' | 1β, cis to C4' |
Relative abundance | 27% | 68% |
C1'-O1P bond length | 1.42 Å | 1.39 Å |
O5'-C1'-O1P bond angle | 112.7° | 108.3° |
ΔG~f~ (kJ/mol) | -483.2 | -495.6 |
Enzymatic recognition | Glycosyltransferases | Nucleoside phosphorylases |
Hydrolysis half-life | 42 minutes | 58 minutes |
The phosphoester linkage (C1'-O-PO~3~^2-^) exhibits distinctive chemical behavior:
Bond Stability:
Enzymatic Cleavage Mechanisms:
Metal Ion Interactions:
Table 4: Phosphoester Bond Stability Parameters
Parameter | Value | Conditions |
---|---|---|
Acid hydrolysis rate (k~H+~) | 3.2 × 10^-6^ s^-1^ | pH 3.0, 37°C |
Alkaline hydrolysis rate (k~OH-~) | 1.8 × 10^-7^ s^-1^ | pH 10.0, 37°C |
Activation energy (E~a~) | 92.4 kJ/mol | pH 7.0 |
Mg^2+^ dissociation constant | 0.8 mM | 20°C, 100 mM NaCl |
Enzymatic cleavage rate | 1.2 × 10^3^ s^-1^ | Purine nucleoside phosphorylase |
Half-life (non-enzymatic) | 8.5 years | pH 7.4, 37°C |
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